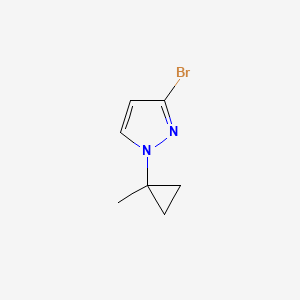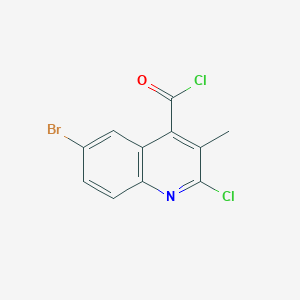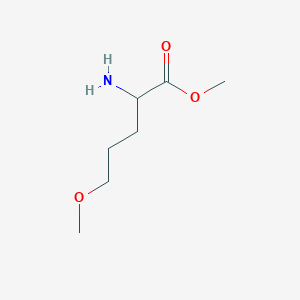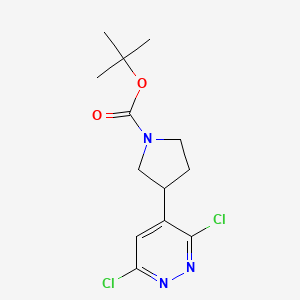![molecular formula C12H12F2O B13336169 (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B13336169.png)
(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl)methanol is a unique organic compound characterized by its bicyclo[111]pentane core structure, which is further substituted with a phenyl group and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl)methanol typically involves the construction of the bicyclo[11One common method involves the reaction of a suitable bicyclo[1.1.1]pentane precursor with phenyl and fluorine-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
This makes it useful in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Wirkmechanismus
The mechanism by which (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. Its bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl)methanol
- (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
- (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride)
Uniqueness
Compared to similar compounds, (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Eigenschaften
Molekularformel |
C12H12F2O |
|---|---|
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C12H12F2O/c13-12(14)10(8-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2 |
InChI-Schlüssel |
NJVFIMPXNSFFSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)


![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
![1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13336114.png)
![1-Fluoro-6-azaspiro[3.4]octane](/img/structure/B13336126.png)
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)
![2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)




![4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13336170.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13336172.png)
